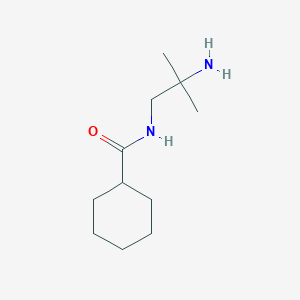

N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide

Description

Properties

CAS No. |

87484-89-7 |

|---|---|

Molecular Formula |

C11H22N2O |

Molecular Weight |

198.31 g/mol |

IUPAC Name |

N-(2-amino-2-methylpropyl)cyclohexanecarboxamide |

InChI |

InChI=1S/C11H22N2O/c1-11(2,12)8-13-10(14)9-6-4-3-5-7-9/h9H,3-8,12H2,1-2H3,(H,13,14) |

InChI Key |

XVYRFJUWUNZDOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC(=O)C1CCCCC1)N |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Preparation of Cyclohexanecarboxylic Acid Derivative

- Cyclohexanecarboxylic acid or its derivatives such as acid chlorides are commonly used as starting materials.

- Acid chlorides can be prepared by reacting cyclohexanecarboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

- Example: (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonyl chloride preparation is conducted in anhydrous methylene chloride at low temperature with stirring under nitrogen atmosphere to prevent moisture interference.

Preparation of 2-Amino-2-methylpropyl Amine

- The amine component, 2-amino-2-methylpropyl, is typically prepared or obtained as a pure compound.

- It is a sterically hindered primary amine, often used as a hydrochloride salt for stability.

- The amine may be prepared via reductive amination or other amine synthesis methods, but specific detailed procedures for this amine are less commonly reported, suggesting commercial availability or prior synthesis.

Amide Bond Formation (Coupling Reaction)

- The key step in synthesizing N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide is the coupling of the amine with the acid chloride.

- Typical conditions:

- The acid chloride solution is prepared in anhydrous methylene chloride or dichloromethane.

- The amine is dissolved in an appropriate solvent, often with a base such as triethylamine to scavenge HCl formed during the reaction.

- The acid chloride is added slowly to the amine solution at low temperature (0–5 °C) to control reaction rate and avoid side reactions.

- The mixture is stirred at room temperature for several hours to ensure complete reaction.

- After reaction completion, the mixture is washed with aqueous acid and base solutions to remove impurities and neutralize residual reagents.

- Drying agents such as anhydrous sodium sulfate or magnesium sulfate are used to dry the organic layer before solvent removal under reduced pressure.

Purification and Characterization

- The crude amide product is purified by recrystallization from solvents like acetone/methanol or by chromatographic methods.

- Characterization includes:

- Mass spectrometry (MS) to confirm molecular weight.

- Nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and stereochemistry.

- Thin-layer chromatography (TLC) to monitor reaction progress and purity.

- Crystallization often yields white solid products with high purity.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Cyclohexanecarboxylic acid + SOCl₂ | Anhydrous solvent, 0–5 °C, N₂ atmosphere | Cyclohexanecarboxylic acid chloride |

| 2 | Cyclohexanecarboxylic acid chloride + 2-amino-2-methylpropyl amine + triethylamine | Anhydrous dichloromethane, 0–5 °C addition, room temp stirring | This compound |

| 3 | Purification | Recrystallization or chromatography | Pure amide compound |

Additional Notes on Stereochemistry and Variants

- The stereochemistry of the cyclohexane ring substituents is crucial for biological activity and purity.

- Diastereomeric purity is maintained by starting from enantiomerically pure cyclohexanecarboxylic acid derivatives or controlling stereochemistry during synthesis.

- Some patents describe variants of cyclohexanecarboxamide derivatives with different substitutions and stereochemical configurations, indicating the synthetic flexibility of the amide bond formation step.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Acid chloride formation | SOCl₂ or oxalyl chloride, anhydrous solvent, 0–5 °C |

| Amine | 2-Amino-2-methylpropyl amine, often as free base or salt |

| Coupling solvent | Anhydrous dichloromethane or methylene chloride |

| Base for coupling | Triethylamine or similar tertiary amine base |

| Temperature during coupling | 0–5 °C (addition), then room temperature stirring |

| Reaction time | 4–6 hours or overnight |

| Purification | Recrystallization (acetone/MeOH) or chromatography |

| Characterization methods | MS, NMR, TLC |

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted amides or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide

- Molecular Formula : C₁₁H₂₂N₂O

- Molecular Weight : 198.305 g/mol

- CAS Number : 87484-89-7

- Key Features: Comprises a cyclohexanecarboxamide core linked to a branched 2-amino-2-methylpropyl group.

Physicochemical Properties :

- Polar Surface Area (PSA) : 58.61 Ų (indicative of moderate polarity)

- LogP : 2.96 (suggests moderate lipophilicity)

- Synonym: 1,1-Dimethyl-2-(cyclohexylcarbonylamino)ethylamine

Comparison with Structurally Similar Compounds

Thiourea-Functionalized Cyclohexanecarboxamides

Examples :

- N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (C₁₈H₂₀N₂OS)

- N-(Aryl/alkylcarbamothioyl)cyclohexanecarboxamide derivatives

Structural Differences :

- Thiourea Group (C=S vs. C=O): The presence of a thiourea moiety (-N-C=S) instead of a carboxamide (-N-C=O) alters electronic properties and metal-binding affinity. Sulfur’s soft donor character enhances chelation with transition metals (e.g., Cu²⁺, Ni²⁺) compared to the harder amino group in the target compound .

- Conformation : Both classes exhibit chair cyclohexane rings, but thiourea derivatives often form intramolecular hydrogen bonds (e.g., N–H···O in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide) to stabilize pseudo-six-membered rings .

Alkyl-Substituted Cyclohexanecarboxamides

Examples :

- N-(Heptan-4-yl)cyclohexanecarboxamide (C₁₄H₂₇NO)

- N-(Octan-2-yl)cyclohexanecarboxamide (C₁₅H₂₉NO)

Structural Differences :

- Substituents: Linear or branched alkyl chains replace the amino-methylpropyl group, increasing hydrophobicity (LogP: ~3.0–3.5 vs. 2.96 for the target compound) .

- Synthesis : Alkyl derivatives are synthesized via copper-catalyzed alkylation of cyclohexanecarboxylic acid with alkyl halides, contrasting with the target compound’s likely amide-coupling route .

Physicochemical Data :

Heterocyclic Carboxamide Derivatives

Example :

- N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide (C₁₃H₂₂N₂O₂)

Structural Differences :

- Conformation: Both compounds exhibit chair cyclohexane conformations, but the azepinone derivative’s fused ring system restricts rotational freedom.

Crystallography :

- The azepinone derivative crystallizes in a triclinic system (space group Pī) with Z = 2, whereas thiourea derivatives (e.g., C₁₈H₂₀N₂OS) also favor triclinic systems but differ in unit cell parameters .

Piperazine-Containing Carboxamides

Example :

- (1R,2R)-N-(1-cyanocyclopropyl)-2-((R)-2-methyl-4-phenylpiperazine-1-carbonyl)cyclohexanecarboxamide

Structural Differences :

- Complexity: Piperazine and cyano groups introduce multiple hydrogen-bond acceptors/donors and enhance solubility via basic nitrogen atoms.

- Pharmacokinetics : Piperazine derivatives may exhibit improved bioavailability compared to the target compound’s simpler structure .

Biological Activity

N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide is a compound of increasing interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, interactions with biological targets, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C_{11}H_{19}N_{1}O_{1}

- Molecular Weight : Approximately 198.31 g/mol

The compound features a cyclohexanecarboxamide moiety linked to a 2-amino-2-methylpropyl group, contributing to its distinctive biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in modulating various cellular pathways. Its interactions with specific receptors and enzymes can influence critical processes such as:

- Cell Proliferation : The compound may enhance or inhibit cell growth depending on the context of its application.

- Apoptosis : It has been shown to play a role in programmed cell death, making it a candidate for cancer treatment.

This compound interacts with various biological targets, including:

- Receptors : It may bind to G protein-coupled receptors (GPCRs), influencing downstream signaling pathways.

- Enzymatic Modulation : The compound can modulate enzyme activity, affecting metabolic processes and cellular responses.

Case Studies and Research Findings

- Cancer Research : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For example, it showed promise in reducing proliferation rates in breast cancer cells through apoptotic pathways.

- Metabolic Disorders : Research has suggested that this compound can improve insulin sensitivity in diabetic models, indicating its potential utility in treating metabolic syndromes.

- Neuropharmacology : Preliminary studies indicate that it may have effects on neurotransmitter systems, potentially offering avenues for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| N-(2-Aminoethyl)cyclohexanecarboxamide | C_{9}H_{15}N_{1}O_{1} | Contains an ethyl instead of a 2-methylpropyl group |

| N-(1-Methyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide | C_{14}H_{16}N_{4}O_{1} | Features a benzimidazole ring instead of an amino group |

| N-(Cyclopropylmethyl)cyclohexanecarboxamide | C_{11}H_{17}N_{1}O_{1} | Contains a cyclopropyl group instead of a 2-amino-2-methylpropyl group |

The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to its analogs, making it a compelling candidate for further research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via coupling reactions using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate). Key steps include:

- Maintaining low temperatures (0–5°C) during reagent addition to minimize side reactions.

- Using anhydrous solvents (e.g., DCM) and catalysts like 2,6-lutidine to enhance reaction efficiency.

- Monitoring reaction progress via TLC with hexane:ethyl acetate (9:3 v/v) as the mobile phase.

- Purification through sequential washes (e.g., 10% sodium bicarbonate) and drying over anhydrous Na₂SO₄ .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm proton environments (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm) and carbonyl groups (amide C=O at ~165–170 ppm) in DMSO-d₆ .

- Mass spectrometry : Validate molecular weight via ESI-MS or TOF-MS, ensuring m/z matches the theoretical value.

- Elemental analysis : Verify purity (C, H, N content within ±0.5% of theoretical values) .

Q. How does the cyclohexanecarboxamide moiety influence the compound’s physicochemical properties?

- Methodological Answer :

- Solubility : The nonpolar cyclohexane ring reduces aqueous solubility but enhances lipid bilayer permeability, requiring DMSO or ethanol for in vitro studies.

- Stability : The amide bond is susceptible to hydrolysis under acidic/basic conditions; stability tests should be conducted at pH 7.4 and 4.0 to assess degradation kinetics .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer :

- Receptor binding assays : Use radiolabeled ligands (e.g., ¹¹C-WAY-100635 for serotonin 5-HT₁A receptors) to assess competitive inhibition .

- Cellular viability assays : Test cytotoxicity in HEK-293 or SH-SY5Y cells using MTT or resazurin-based protocols .

Advanced Research Questions

Q. How can computational modeling predict interaction mechanisms between this compound and molecular targets?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., 5-HT₁A from PDB: 7EKG).

- Validate predictions with density functional theory (DFT) to analyze electronic interactions at the amide/amine functional groups .

Q. What strategies resolve discrepancies in biological activity data across in vitro assays?

- Methodological Answer :

- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hrs).

- Orthogonal validation : Combine radioligand binding with functional assays (e.g., cAMP inhibition for GPCR targets) .

Q. How are radiolabeled analogs designed for in vivo imaging studies?

- Methodological Answer :

- Incorporate ¹⁸F or ¹¹C isotopes at the cyclohexane ring or methylpropyl side chain using prosthetic groups (e.g., [¹⁸F]SFB).

- Validate biodistribution in rodent models via PET/MRI co-registration, referencing precedents like ¹⁸F-Mefway for serotonin receptors .

Q. What challenges arise when synthesizing thioamide or metal-coordinating derivatives?

- Methodological Answer :

- Thioamide synthesis : Replace oxygen with sulfur using Lawesson’s reagent; monitor reaction progress via IR spectroscopy (C=S stretch at ~1250 cm⁻¹).

- Metal complexes : Optimize stoichiometry (1:1 or 1:2 ligand:metal ratios) with Ni(II) or Cu(II) salts; characterize via UV-Vis (d-d transitions) and cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.